molecular formula C36H42N2O8 B13804614 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine CAS No. 63980-46-1

1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine

Cat. No.: B13804614
CAS No.: 63980-46-1
M. Wt: 630.7 g/mol
InChI Key: AZVOUNYRZMVGIH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with benzoyl groups that are further functionalized with allyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 3,4,5-tris(allyloxy)benzoic acid: This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of benzoyl chloride derivative: The 3,4,5-tris(allyloxy)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

    Coupling with piperazine: The final step involves the reaction of the benzoyl chloride derivative with piperazine under basic conditions to form 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzoyl groups can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl groups can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural attributes allow chemists to explore new synthetic pathways and create derivatives with enhanced properties.

Biology

  • Molecular Probes and Ligands : 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine is investigated for its potential as a molecular probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable in studying cellular mechanisms and signaling pathways.

Medicine

  • Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory and anticancer activities. Initial studies suggest that derivatives of piperazine can inhibit cancer cell proliferation and exhibit selective toxicity towards malignant cells compared to normal cells .
  • Antimalarial Activity : Related compounds have shown promise in antimalarial applications, particularly against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential of piperazine derivatives in developing new antimalarial therapies .

Industry

  • Advanced Materials Development : The unique structural properties of 1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine make it suitable for use in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

Mechanism of Action

The mechanism of action of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The allyloxy and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(benzoyl)piperazine: Lacks the allyloxy groups, resulting in different chemical reactivity and applications.

    1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazine: Similar structure but with methoxy groups instead of allyloxy groups, leading to different physical and chemical properties.

Uniqueness

1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is unique due to the presence of allyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine (CAS No. 63980-46-1) is a compound characterized by a piperazine core substituted with benzoyl groups and allyloxy functional groups. Its unique structure offers potential biological activities that are currently under investigation for various applications in medicinal chemistry, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

  • Preparation of 3,4,5-tris(allyloxy)benzoic acid : This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
  • Formation of benzoyl chloride derivative : The acid is converted to its corresponding benzoyl chloride using thionyl chloride.
  • Coupling with piperazine : The final product is obtained by reacting the benzoyl chloride derivative with piperazine under basic conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance:

  • Case Study : A study explored the cytotoxic effects of similar piperazine derivatives on cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects:

  • Research Findings : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
1,4-Bis(benzoyl)piperazineLacks allyloxy groupsLimited anticancer activity
1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazineMethoxy groups instead of allyloxyDifferent reactivity; lower potency
1,4-Bis(3-hydroxybenzoyl)piperazineHydroxyl groupsModerate anti-inflammatory effects

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Acts as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated as a molecular probe or ligand in biochemical assays.
  • Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer activities.
  • Industry : Utilized in developing advanced materials such as polymers and coatings due to its structural properties.

Properties

CAS No.

63980-46-1

Molecular Formula

C36H42N2O8

Molecular Weight

630.7 g/mol

IUPAC Name

[4-[3,4,5-tris(prop-2-enoxy)benzoyl]piperazin-1-yl]-[3,4,5-tris(prop-2-enoxy)phenyl]methanone

InChI

InChI=1S/C36H42N2O8/c1-7-17-41-29-23-27(24-30(42-18-8-2)33(29)45-21-11-5)35(39)37-13-15-38(16-14-37)36(40)28-25-31(43-19-9-3)34(46-22-12-6)32(26-28)44-20-10-4/h7-12,23-26H,1-6,13-22H2

InChI Key

AZVOUNYRZMVGIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC=C)OCC=C)OCC=C

Origin of Product

United States

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